REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:18])[O:7][CH2:6][CH:5]([CH2:8][O:9][C:10]2[C:15]([CH3:16])=[CH:14][N:13]=[CH:12][C:11]=2[CH3:17])[CH2:4][O:3]1.[SH:19][C:20]1[NH:21][C:22]2[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=2[N:24]=1.[OH-].[Na+].[CH3:31]O>>[CH3:1][C:2]1([CH3:18])[O:7][CH2:6][CH:5]([CH2:8][O:9][C:10]2[C:11]([CH3:17])=[CH:12][N:13]=[C:14]([CH2:31][S:19][C:20]3[NH:24][C:23]4[CH:25]=[CH:26][CH:27]=[CH:28][C:22]=4[N:21]=3)[C:15]=2[CH3:16])[CH2:4][O:3]1 |f:2.3|
|
Name
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4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridine
|
Quantity
|
837 mg
|
Type
|
reactant
|
Smiles
|
CC1(OCC(CO1)COC1=C(C=NC=C1C)C)C
|
Name
|
|
Quantity
|
419 mg
|
Type
|
reactant
|
Smiles
|
SC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 hours and 55 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Toluene and a 0.1N aqueous sodium hydroxide solution were added to the residue and insoluble substance
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted again with toluene
|
Type
|
WASH
|
Details
|
washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in n-heptane/ethyl acetate (1/1)
|
Type
|
WASH
|
Details
|
subjected to silica gel column chromatography (elution solvent: n-heptane/ethyl acetate=1/1→0/1)
|
Reaction Time |
55 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CSC1=NC2=C(N1)C=CC=C2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 mg | |
YIELD: PERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |